molecular formula C27H30N4O7S2 B2603663 4-(2-(4-((2,6-dimethylmorpholino)sulfonyl)benzoyl)hydrazinecarbonyl)-N-methyl-N-phenylbenzenesulfonamide CAS No. 391896-77-8

4-(2-(4-((2,6-dimethylmorpholino)sulfonyl)benzoyl)hydrazinecarbonyl)-N-methyl-N-phenylbenzenesulfonamide

Cat. No.: B2603663
CAS No.: 391896-77-8
M. Wt: 586.68
InChI Key: HUYSWLVAAJUEON-UHFFFAOYSA-N
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Description

The compound appears to contain several functional groups, including a sulfonyl group, a benzoyl group, a hydrazinecarbonyl group, and a phenylbenzenesulfonamide group. These groups are common in many organic compounds and can confer a variety of properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the sulfonyl group might be introduced via a sulfonation reaction, while the benzoyl group might be introduced via a Friedel-Crafts acylation .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. These groups would likely be arranged in a specific way to confer the desired properties .


Chemical Reactions Analysis

This compound, like many organic compounds, would likely undergo a variety of chemical reactions. The exact reactions would depend on the conditions and the presence of other reactants .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, it might have a certain solubility in water, a specific melting point, and so on .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it is a drug, it might interact with specific proteins or enzymes in the body .

Safety and Hazards

Like all chemicals, this compound would need to be handled with care. The exact safety precautions would depend on its specific properties .

Future Directions

The future research on this compound would likely involve further exploration of its properties and potential applications. This could include testing its efficacy as a drug, if applicable, or investigating its behavior under different conditions .

Properties

IUPAC Name

4-[[[4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzoyl]amino]carbamoyl]-N-methyl-N-phenylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N4O7S2/c1-19-17-31(18-20(2)38-19)40(36,37)25-15-11-22(12-16-25)27(33)29-28-26(32)21-9-13-24(14-10-21)39(34,35)30(3)23-7-5-4-6-8-23/h4-16,19-20H,17-18H2,1-3H3,(H,28,32)(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUYSWLVAAJUEON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N4O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

586.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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